![molecular formula C16H15N5O B2867376 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide CAS No. 1421501-59-8](/img/structure/B2867376.png)
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide
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Description
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide, commonly known as PP2, is a selective inhibitor of Src family kinases. Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a crucial role in cellular signaling pathways. PP2 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and osteoporosis.
Scientific Research Applications
Agricultural Applications
In agriculture, these compounds can be used as growth regulators or as part of pest management strategies. They may affect the hormonal balance in plants or act as insecticides, fungicides, or herbicides, contributing to crop protection and yield improvement.
Each of these applications represents a unique field of study where N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide can contribute significantly. Ongoing research continues to uncover new potential uses and mechanisms of action for this versatile compound .
properties
IUPAC Name |
4-ethyl-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-2-12-4-6-13(7-5-12)15(22)20-14-10-17-16(18-11-14)21-9-3-8-19-21/h3-11H,2H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVPGXFZHEKHOCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-4-ethylbenzamide |
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